N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide
Description
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a chlorinated nitrophenyl group and a methyl-substituted furan ring
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-9-2-4-11(21-9)5-7-14(18)16-10-3-6-12(15)13(8-10)17(19)20/h2-4,6,8H,5,7H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALCPDWUFZISDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of a nitro group to a chlorinated phenyl ring.
Amidation: Formation of the amide bond by reacting the nitrophenyl compound with a suitable amine.
Furan Ring Formation: Introduction of the furan ring through cyclization reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions on the chlorinated phenyl ring.
Oxidation: Oxidation of the furan ring to form different functional groups.
Common Reagents and Conditions
Reducing Agents: Such as hydrogen gas with a palladium catalyst for nitro group reduction.
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions or amines.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Reduction: Formation of N-(4-chloro-3-aminophenyl)-3-(5-methylfuran-2-yl)propanamide.
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of furan-derived carboxylic acids or aldehydes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(4-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide
- N-(4-chloro-3-nitrophenyl)-3-(furan-2-yl)propanamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of both a chlorinated nitrophenyl group and a methyl-substituted furan ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-chloro-3-nitrophenyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14ClN3O4
- Molecular Weight : 351.75 g/mol
The structural features, including the chloro and nitro groups on the aromatic ring and the furan moiety, contribute to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Antioxidant Activity : The presence of furan and nitro groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells.
Anticancer Activity
A series of assays have been conducted to evaluate the anticancer properties of this compound:
- Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound significantly reduces cell viability in a dose-dependent manner. The IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Anti-inflammatory Activity
In vivo models have shown that this compound can reduce inflammation markers. The compound was administered to mice with induced inflammation, resulting in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Case Study 1: Anticancer Efficacy
- Case Study 2: Inflammation Model
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
